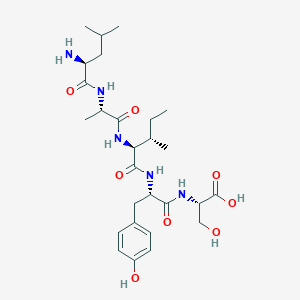

Leu-Ala-Ile-Tyr-Ser

Description

Structure

2D Structure

Properties

CAS No. |

496857-31-9 |

|---|---|

Molecular Formula |

C27H43N5O8 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C27H43N5O8/c1-6-15(4)22(32-23(35)16(5)29-24(36)19(28)11-14(2)3)26(38)30-20(12-17-7-9-18(34)10-8-17)25(37)31-21(13-33)27(39)40/h7-10,14-16,19-22,33-34H,6,11-13,28H2,1-5H3,(H,29,36)(H,30,38)(H,31,37)(H,32,35)(H,39,40)/t15-,16-,19-,20-,21-,22-/m0/s1 |

InChI Key |

NSZJXSMPGXGNJX-VWCSCAALSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Leu Ala Ile Tyr Ser

Solid-Phase Peptide Synthesis (SPPS) of Leu-Ala-Ile-Tyr-Ser

Solid-phase peptide synthesis (SPPS) is the cornerstone for the production of this compound, enabling the efficient and controlled assembly of the amino acid sequence. bachem.com20.210.105 This technique involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. bachem.com The growing peptide chain remains attached to the solid support, facilitating the removal of excess reagents and byproducts through simple washing steps. bachem.com

Automated Synthesis Protocols (e.g., Fmoc-Ser-Wang Resin Chemistry)

The synthesis of this compound is readily automated using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely adopted strategy in SPPS. chemimpex.comappliedpolytech.com The process typically commences with a pre-loaded Wang resin, specifically Fmoc-Ser(tBu)-Wang resin. chemimpex.comrapp-polymere.comcd-bioparticles.com The Wang resin is a standard support for synthesizing peptide acids via the Fmoc strategy, and the pre-loaded serine already attached to the resin simplifies the initial steps. appliedpolytech.comrapp-polymere.com The tert-butyl (tBu) group serves as a protecting group for the serine hydroxyl side chain. sigmaaldrich.com

The synthesis cycle involves two main steps: deprotection and coupling. iris-biotech.de The Fmoc protecting group on the N-terminus of the resin-bound serine is removed using a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de Following the removal of the Fmoc group, the next amino acid in the sequence, Fmoc-Tyr(tBu)-OH, is introduced along with coupling reagents to facilitate the formation of a peptide bond. This cycle of deprotection and coupling is repeated for each subsequent amino acid—isoleucine, alanine (B10760859), and finally leucine—to assemble the full this compound sequence. bachem.com Microwave energy can be employed to enhance both the deprotection and coupling steps, accelerating the synthesis process. cem.com

Interactive Data Table: Key Steps in Fmoc-SPPS of this compound

| Step | Reagent/Condition | Purpose |

| Resin Selection | Fmoc-Ser(tBu)-Wang Resin | Solid support with the C-terminal amino acid pre-attached. chemimpex.comrapp-polymere.comcd-bioparticles.com |

| Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus. iris-biotech.de |

| Coupling | Fmoc-AA-OH, Coupling Reagents (e.g., HBTU, HOBt) | Formation of the peptide bond with the next amino acid. thaiscience.info |

| Washing | DMF, DCM | Removal of excess reagents and byproducts. bachem.com |

| Cleavage | Trifluoroacetic acid (TFA) cocktail | Release of the synthesized peptide from the resin. cd-bioparticles.com |

Optimization of Coupling and Deprotection Steps

Achieving high purity and yield in the synthesis of this compound hinges on the efficiency of the coupling and deprotection reactions. gyrosproteintechnologies.com Incomplete reactions at any stage can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide. iris-biotech.de

Monitoring the completeness of each step is crucial. gyrosproteintechnologies.com The release of the Fmoc group during deprotection can be quantified by UV spectroscopy, providing a real-time measure of the reaction's progress. iris-biotech.de The Kaiser test can be used to detect the presence of free primary amines after the coupling step; a negative result indicates a complete reaction. iris-biotech.de

Several strategies can be employed to optimize these steps. For difficult couplings, which can arise from steric hindrance between amino acid side chains, strategies such as double coupling (repeating the coupling step), extending the reaction time, or increasing the temperature can be beneficial. gyrosproteintechnologies.com The choice of coupling reagents is also critical; reagents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole) are commonly used to promote efficient peptide bond formation and minimize side reactions. thaiscience.info Recent advancements have explored "one-pot" coupling and deprotection methodologies to reduce solvent waste and synthesis time. nih.gov

Exploration of this compound Analogs and Derivatives

To enhance the properties of this compound, researchers explore various chemical modifications to create analogs and derivatives. These modifications can improve stability, potency, and selectivity. nih.gov

Strategies for Amino Acid Substitution and Modification

A primary strategy for creating analogs is the substitution of one or more amino acids in the sequence. nih.gov These substitutions can be guided by the desire to improve properties like resistance to enzymatic degradation or to probe structure-activity relationships. nih.gov For instance, replacing L-amino acids with their D-isomers can significantly increase the peptide's stability against proteases. nih.govresearchgate.net The introduction of unnatural amino acids can also confer resistance to proteolysis and enhance oral bioavailability. nih.gov

The choice of substituting amino acid is critical. For example, replacing alanine with serine or isoleucine has been shown to be well-tolerated in some peptide contexts. nih.gov The hydrophobicity of the peptide can be modulated by introducing more hydrophobic or hydrophilic residues, which can in turn affect its biological activity. nih.govmdpi.com

Interactive Data Table: Potential Amino Acid Substitutions in this compound and Their Rationale

| Original Residue | Potential Substitution | Rationale |

| Leucine (Leu) | Norleucine (Nle) | Maintain hydrophobicity while potentially altering steric interactions. google.com |

| Alanine (Ala) | Glycine (Gly) | Increase flexibility. austinpublishinggroup.com |

| Isoleucine (Ile) | Valine (Val) | Similar branched-chain hydrophobic amino acid, may subtly alter binding. nih.gov |

| Tyrosine (Tyr) | Phenylalanine (Phe) | Remove the hydroxyl group to assess its importance in binding or activity. |

| Serine (Ser) | Threonine (Thr) | Introduce a methyl group on the side chain, altering steric and electronic properties. longdom.org |

Potential for Tyrosine Phosphorylation or Sulfation in Peptide Modulation

The tyrosine residue in the this compound sequence presents a key site for post-translational modifications such as phosphorylation and sulfation. frontiersin.orgbiorxiv.org These modifications can dramatically alter the peptide's charge, conformation, and biological activity, often acting as molecular switches. biorxiv.org

Tyrosine phosphorylation, the addition of a phosphate (B84403) group to the hydroxyl moiety of tyrosine, is a critical signaling mechanism in many biological processes. The introduction of a phosphotyrosine can create new binding sites for proteins containing specific recognition domains, such as the SH2 domain. frontiersin.org

Tyrosine sulfation, the addition of a sulfate (B86663) group, is another important modification that can influence protein-protein interactions. biorxiv.org It is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus. biorxiv.org The sulfated tyrosine (sTyr) can be crucial for high-affinity binding to receptors. biorxiv.orgmdpi.com The structural similarity between sulfated and phosphorylated tyrosine means that some binding partners may recognize both, although specific binders for each have been engineered. frontiersin.org Distinguishing between these two isobaric modifications can be achieved using techniques like alkaline phosphatase treatment, which removes phosphate but not sulfate groups. springernature.com Recent developments include nanopore-based methods for the direct mapping of tyrosine sulfation states. nih.gov

Design Considerations for this compound Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved drug-like properties, such as enhanced stability and oral bioavailability. nih.govupc.edu The design of peptidomimetics based on the this compound sequence involves several strategies. explorationpub.com

Structure-activity relationship (SAR) studies, often involving systematic amino acid substitutions (an "alanine scan," for example), are crucial for identifying the key residues responsible for the peptide's activity. upc.edu This information then guides the design of peptidomimetics where the essential pharmacophoric groups are maintained on a more stable, non-peptide scaffold. nih.gov

Molecular Recognition and Structural Biology of Leu Ala Ile Tyr Ser Interactions

Quantitative Assessment of Leu-Ala-Ile-Tyr-Ser Binding Kinetics

The binding kinetics of the peptide this compound with phospholipase A2 (PLA2) enzymes have been quantitatively evaluated to understand its inhibitory potential and specificity. These studies reveal a distinct preference for certain PLA2 isoforms.

Determination of Dissociation Constants (Kd) with Different PLA2 Isoforms

The dissociation constant (Kd), a measure of binding affinity, has been determined for the interaction between this compound and PLA2 isoforms from different groups. For the Group II PLA2 isoform, the peptide exhibits a strong binding affinity with a Kd value of 8.8 x 10⁻⁹ M. researchgate.netnih.govtandfonline.comtandfonline.com In contrast, its interaction with a Group I PLA2 isoform is considerably weaker, as evidenced by a Kd value of 4.5 x 10⁻⁵ M. researchgate.netnih.govtandfonline.comtandfonline.com This significant difference in dissociation constants highlights the peptide's specificity towards the Group II enzyme.

Table 1: Dissociation Constants (Kd) of this compound with PLA2 Isoforms

| Interacting Molecule | PLA2 Isoform | Source Organism | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| This compound | Group II PLA2 | Daboia russelli pulchella | 8.8 x 10⁻⁹ M | researchgate.net, nih.gov, tandfonline.com, tandfonline.com |

Comparative Binding Affinities: Group I vs. Group II PLA2

A comparison of the binding affinities clearly demonstrates that this compound is a highly specific inhibitor for Group II PLA2. researchgate.nettandfonline.com The dissociation constant for its binding to Group II PLA2 is several orders of magnitude lower than that for Group I PLA2, indicating a much stronger and more stable complex formation with the Group II enzyme. researchgate.netnih.govtandfonline.comtandfonline.com This pronounced difference is attributed to how well the peptide fits into the binding site of each isoform. nih.govtandfonline.com Structural analysis shows that the peptide is fully accommodated within the substrate-binding region of Group II PLA2, whereas a significant part of the peptide remains outside the surface of the Group I enzyme. nih.govtandfonline.com The buried surface area in the complex with Group II PLA2 is 811 Ų, significantly larger than the 449 Ų observed in the complex with Group I PLA2, further confirming the superior compatibility with the Group II isoform. tandfonline.com

Real-time Interaction Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) biosensor technology was employed to conduct real-time analysis of the binding kinetics between this compound and PLA2 isoforms. researchgate.nettandfonline.com This technique allowed for the precise determination of the dissociation constants by monitoring the interaction as it occurred. tandfonline.com The SPR studies confirmed the significantly weaker binding affinity of the peptide for the Group I PLA2 from Naja naja sagittifera compared to its affinity for the Group II PLA2. researchgate.netnih.govtandfonline.com

High-Resolution Structural Elucidation of this compound Complexes

To understand the molecular basis for the differential binding affinities, high-resolution structural studies of this compound in complex with PLA2 have been undertaken. These studies provide detailed insights into the specific interactions that govern binding.

Co-crystallization with Group II Phospholipase A2 (Daboia russelli pulchella)

The peptide this compound was successfully co-crystallized with phospholipase A2 from the venom of Daboia russelli pulchella (DPLA2), which is a Group II PLA2. researchgate.netresearchgate.netresearchgate.netnih.gov This co-crystallization was a critical step in enabling the detailed structural analysis of the enzyme-inhibitor complex. researchgate.netnih.gov

The three-dimensional structure of the complex formed between DPLA2 and the this compound peptide was determined and refined to a high resolution of 2.0 Å. researchgate.netnih.govproteopedia.org The crystal structure revealed two independent molecules of DPLA2, with one molecule of the peptide specifically bound to one of them. researchgate.netnih.gov The high-resolution data showed that the hydroxyl group of the peptide's Tyrosine (Tyr) residue forms hydrogen bonds with His48 and Asp49 in the enzyme's active site. researchgate.net The serine (Ser) residue's hydroxyl group also forms a hydrogen bond with Trp31. researchgate.net Furthermore, the Leu, Ala, and Ile residues of the peptide engage in strong hydrophobic interactions with residues lining the enzyme's hydrophobic channel. researchgate.net These detailed interactions explain the high affinity and specificity of the peptide for the Group II PLA2 from Daboia russelli pulchella.

Table 2: Crystallographic Data for this compound-DPLA2 Complex

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 1JQ8 | , enzymes.me.uk |

| Resolution | 2.0 Å | researchgate.net, nih.gov, |

| R-Value Work | 0.187 | |

| R-Value Free | 0.198 |

Detailed Analysis of Peptide Conformation within the PLA2 Substrate-Binding Site

Upon binding to phospholipase A2 (PLA2), the peptide this compound (LAIYS) adopts a specific conformation within the substrate-binding site. researchgate.netresearchgate.net In the complex with Group II PLA2 from Daboia russelli pulchella, the peptide is almost entirely buried within a hydrophobic pocket of the enzyme. researchgate.net However, in the case of the Group I PLA2 from Naja naja sagittifera, a significant part of the LAIYS peptide remains outside the substrate-binding region. researchgate.net This difference in binding and conformation is a key determinant of the peptide's varying affinity for different PLA2 groups. researchgate.netnih.gov The buried surface area in the Group II PLA2 complex is 811 Ų, whereas it is only 449 Ų in the Group I PLA2 complex, indicating a much better fit with the former. nih.gov

Specific Intermolecular Interactions: Hydrogen Bonding Networks

The interaction between this compound and PLA2 is stabilized by a network of hydrogen bonds. researchgate.net In the complex with Group II PLA2, the hydroxyl group of the Tyrosine (Tyr) residue in the peptide forms crucial hydrogen bonds with the Nδ1 atom of His48 and the Oδ1 atom of Asp49 in the enzyme's active site. researchgate.netnih.gov Additionally, the OγH group of the Serine (Ser) residue in the peptide forms a hydrogen bond with Trp31 of the enzyme. researchgate.net Other backbone atoms of the peptide interact with the protein via water molecules. researchgate.netnih.gov

Interestingly, the hydrogen bonding pattern differs in the complex with Group I PLA2 from Naja naja sagittifera. In this case, it is the side chain of Serine that interacts with His48 and Asp49. researchgate.netnih.gov This alteration in the hydrogen bonding network contributes to the lower binding affinity of LAIYS for Group I PLA2. researchgate.net

| Interacting Peptide Residue | Interacting PLA2 Residue (Group II) | Type of Interaction | Interacting PLA2 Residue (Group I) | Type of Interaction |

| Tyrosine (Tyr) | His48, Asp49 | Hydrogen Bond | - | - |

| Serine (Ser) | Trp31 | Hydrogen Bond | His48, Asp49 | Hydrogen Bond |

| Peptide Backbone | - | Hydrogen Bond (via water) | - | - |

Hydrophobic Interactions Involving Leu, Ala, and Ile Residues

Hydrophobic interactions play a significant role in the binding of this compound to PLA2. researchgate.net In the complex with Group II PLA2, the Leu, Ala, and Ile residues of the peptide are involved in strong hydrophobic interactions with the residues lining the hydrophobic channel of the enzyme. researchgate.netnih.gov These interactions are a major driving force for the binding of the peptide. researchgate.net

Conversely, in the complex with Group I PLA2, the primary contributor to hydrophobic interactions is the Tyrosine residue of the peptide. researchgate.net The Leu-Ala-Ile segment, which is crucial for hydrophobic interactions in the Group II complex, plays a lesser role in the Group I complex. researchgate.net This difference in hydrophobic engagement further explains the peptide's specificity. researchgate.netnih.gov

Contribution of PLA2 Active Site Residues (e.g., His48, Asp49, Trp31) to Binding

The active site residues of PLA2 are critical for the binding of the this compound peptide. researchgate.net His48 and Asp49 are key residues in the catalytic site of PLA2 and are directly involved in hydrogen bonding with the peptide, either with the Tyrosine (in Group II PLA2) or the Serine (in Group I PLA2). researchgate.netresearchgate.net

Trp31 is another important residue that influences peptide binding. researchgate.net In the crystal structure of the Group II PLA2 complex, the conformation of Trp31 in one of the two enzyme molecules in the asymmetric unit is suitable for peptide binding, while in the other molecule, its orientation prevents the peptide from entering the hydrophobic channel. researchgate.netiucr.org In the Group I PLA2 from Naja naja sagittifera, the location of Trp19 is considered unfavorable for the binding of LAIYS. researchgate.net

Co-crystallization with Group I Phospholipase A2 (Naja naja sagittifera)

To understand the molecular basis of its lower affinity for Group I PLA2, the this compound peptide was co-crystallized with PLA2 from the venom of Naja naja sagittifera. researchgate.netnih.gov The resulting crystal structure confirmed the presence of the peptide in the substrate-binding site, but with fewer interactions compared to the complex with Group II PLA2. researchgate.netnih.gov This is primarily due to a poor fit of the peptide within the binding site of the Group I enzyme. nih.gov

Crystal Structure Determination and Refinement (e.g., 2.6 Å Resolution)

The crystal structure of the complex between the this compound peptide and the Group I PLA2 from Naja naja sagittifera was determined to a resolution of 2.6 Å. researchgate.netnih.govsci-hub.st The crystals belong to the space group P43, with unit-cell parameters a = b = 53.0 Å and c = 48.4 Å. researchgate.net The structure was solved using the molecular-replacement method and was refined to a final R-cryst factor of 0.192 and an R-free factor of 0.211. researchgate.net

Distinct Binding Mode and Fewer Interactions Compared to Group II PLA2 Complex

The interaction of the peptide this compound (LAIYS) with group I phospholipase A2 (PLA2) from Naja naja sagittifera (Indian cobra) is markedly different from its interaction with group II PLA2 from Daboia russelli pulchella (Russell's viper). researchgate.netnih.gov Crystallographic studies reveal that while LAIYS binds to the substrate-binding site in both enzyme groups, it establishes fewer interactions with the group I PLA2. researchgate.netnih.gov This disparity in interactions is a primary reason for the significantly lower binding affinity observed in the group I complex. researchgate.netnih.gov

Surface plasmon resonance studies have quantified this difference in binding affinity. The dissociation constant (Kd) for the LAIYS-group I PLA2 complex was found to be 4.5 x 10⁻⁵ M, which is substantially weaker than the 8.8 x 10⁻⁹ M observed for the group II PLA2 complex. researchgate.netnih.govresearchgate.net This indicates a much more stable and specific interaction between LAIYS and the group II enzyme.

A key structural observation is that a considerable part of the LAIYS peptide remains outside the surface of the group I PLA2, whereas it is fully enclosed within the substrate-binding region of the group II PLA2. researchgate.netnih.gov This incomplete entry into the binding site of the group I enzyme contributes to the reduced number of molecular interactions and consequently, the weaker binding affinity. researchgate.net

Differential Role of Tyrosine and Serine in Interactions

The roles of the tyrosine (Tyr) and serine (Ser) residues of the this compound (LAIYS) peptide are distinctly different in their interactions with group I and group II phospholipase A2 (PLA2) enzymes. researchgate.netnih.gov

In the complex with group I PLA2, the side chain of the serine residue of LAIYS is crucial for interaction with the catalytic dyad, His48 and Asp49. researchgate.netnih.gov Conversely, in the group II PLA2 complex, it is the hydroxyl group of the tyrosine residue that forms these critical hydrogen bonds with His48 and Asp49. researchgate.netnih.gov

Furthermore, the nature of the hydrophobic interactions also differs significantly between the two complexes. In the group I PLA2 complex, the tyrosine residue of the peptide is the primary contributor to the hydrophobic forces. researchgate.netnih.gov In contrast, within the group II PLA2 complex, the bulk of the hydrophobic interactions are generated by the Leu-Ala-Ile segment of the peptide. researchgate.netnih.gov

Influence of PLA2 Group I Specific Residues (e.g., Trp19) on Peptide Fit

The poor fit of the this compound (LAIYS) peptide within the binding site of group I phospholipase A2 (PLA2) is a primary factor contributing to its lower binding affinity. researchgate.netnih.gov A key residue influencing this fit is Tryptophan 19 (Trp19) in the group I enzyme. The location of Trp19 in group I PLA2 is not favorable for the binding of LAIYS. researchgate.netnih.govresearchgate.net The orientation of Trp19, situated at the entrance of the substrate-binding site, appears to sterically hinder the optimal positioning of the peptide. researchgate.net This highlights how specific residues within the enzyme's binding channel can significantly impact ligand compatibility and binding affinity. researchgate.net

Characterization of the PLA2 Hydrophobic Channel and Substrate Recognition Site

The binding of substrates and inhibitors to phospholipase A2 (PLA2) occurs within a well-defined hydrophobic channel that leads to the active site. researchgate.netnih.gov This channel is a critical feature for the enzyme's function, facilitating the diffusion of a single substrate molecule for cleavage. nih.govresearchgate.net

Structural Features of the Binding Cavity

The active site itself is located within this hydrophobic channel and contains key catalytic residues such as His48 and Asp49. rcsb.orgresearchgate.net The binding cavity is designed to accommodate the acyl chain of the phospholipid substrate. nih.gov The walls of this channel are formed by hydrophobic amino acid residues like Phenylalanine, Leucine, and Tyrosine, which serve to bind the substrate. nih.govwikipedia.org

Based on the analysis of various PLA2-ligand complexes, the ligand-recognition site can be divided into six subsites composed of specific residue ranges:

Subsite 1: residues 2-10

Subsite 2: residues 17-23

Subsite 3: residues 28-32

Subsite 4: residues 48-52

Subsite 5: residues 68-70

Subsite 6: residues 98-106 researchgate.net

The design of potent inhibitors often aims to saturate as many of these subsites as possible to maximize affinity. researchgate.net

Analysis of Buried Surface Area in Complex Formation

The extent of interaction between a ligand and its binding site can be quantified by the buried surface area upon complex formation. A larger buried surface area generally indicates a closer and more extensive interaction.

In the case of the this compound (LAIYS) peptide, the buried surface area in the complex with group II phospholipase A2 (PLA2) is 811 Ų. researchgate.netnih.govresearchgate.net In stark contrast, the buried surface area in the complex with group I PLA2 is only 449 Ų. nih.govresearchgate.net This significant difference underscores the much better compatibility and fit of LAIYS within the substrate-binding site of the group II enzyme. nih.gov

For comparison, other inhibitor-PLA2 complexes show varying buried surface areas. For instance, the complex of PLA2 with niflumic acid results in the complete burial of the inhibitor within the hydrophobic channel. researchgate.net Similarly, the binding of a fatty acid like n-tridecanoic acid to group I PLA2 also shows a close fit, with the fatty acid being largely inaccessible to the solvent. nih.gov

Interactive Data Table: Buried Surface Area in PLA2 Complexes

| Complex | Buried Surface Area (Ų) | Reference(s) |

| This compound (LAIYS) with Group II PLA2 | 811 | researchgate.net, nih.gov, researchgate.net |

| This compound (LAIYS) with Group I PLA2 | 449 | nih.gov, researchgate.net |

| n-tridecanoic acid with Group I PLA2 | 324 (ligand), 228 (PLA2) | nih.gov |

| AbPth with cytidine | 202 | researchgate.net |

| AbPth with uridine | 198 | researchgate.net |

Computational Modeling and Simulation Studies of Leu Ala Ile Tyr Ser

Molecular Docking Investigations of Leu-Ala-Ile-Tyr-Ser

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. scirp.org For this compound, docking studies are primarily based on the high-resolution crystal structure of its complex with PLA2. researchgate.net

The binding mode of this compound within the active site of PLA2 has been extensively detailed through the analysis of its co-crystallized structure with the enzyme from Russell's viper (Daboia russelli pulchella). iucr.orgresearchgate.net The peptide settles into the hydrophobic channel of the enzyme, adopting a specific orientation that facilitates key molecular interactions. nih.gov

The binding is characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov The hydroxyl group (-OH) of the Tyrosine (Tyr) residue in the peptide forms crucial hydrogen bonds with the Nδ1 atom of His48 and the Oδ1 atom of Asp49, two critical residues in the PLA2 active site. iucr.orgresearchgate.net Additionally, the gamma hydroxyl group (OγH) of the Serine (Ser) residue forms a hydrogen bond with the residue Trp31. iucr.orgresearchgate.net The hydrophobic residues of the peptide—Leucine (Leu), Alanine (B10760859) (Ala), and Isoleucine (Ile)—are deeply buried within the hydrophobic channel of the enzyme, forming strong hydrophobic interactions with the surrounding nonpolar residues of PLA2. nih.govresearchgate.net

Studies comparing the binding of LAIYS to different groups of PLA2 reveal variations in affinity and interaction. The peptide binds with a significantly higher affinity to group II PLA2 (dissociation constant, Kd = 8.8 x 10⁻⁹ M) compared to group I PLA2 (Kd = 4.5 x 10⁻⁵ M). researchgate.net This difference is attributed to a better fit in the binding site of the group II enzyme, where the peptide is fully enclosed, resulting in a larger buried surface area (811 Ų) compared to the group I complex (449 Ų). researchgate.net In the group I PLA2 complex, the interaction pattern shifts, with the Serine residue of the peptide interacting with His48 and Asp49, while Tyrosine contributes more to hydrophobic interactions. researchgate.net

| Interacting Peptide Residue | Interacting PLA2 (Group II) Residue | Type of Interaction | Reference |

| Tyrosine (Tyr) | His48 (Nδ1) | Hydrogen Bond | researchgate.net, iucr.org |

| Tyrosine (Tyr) | Asp49 (Oδ1) | Hydrogen Bond | researchgate.net, iucr.org |

| Serine (Ser) | Trp31 | Hydrogen Bond | researchgate.net, iucr.org |

| Leucine (Leu) | Residues of the hydrophobic channel | Hydrophobic Interaction | researchgate.net, nih.gov |

| Alanine (Ala) | Residues of the hydrophobic channel | Hydrophobic Interaction | researchgate.net, nih.gov |

| Isoleucine (Ile) | Residues of the hydrophobic channel | Hydrophobic Interaction | researchgate.net, nih.gov |

When studying the interaction between a flexible ligand like a peptide and a protein, the receptor's active site may undergo conformational changes to accommodate the ligand. siriusstore.com Induced Fit Docking (IFD) is a computational protocol designed to model this flexibility of the protein receptor. siriusstore.com Unlike rigid docking, where the protein is held fixed, IFD allows for the movement of amino acid side chains in the active site. siriusstore.com This approach provides a more realistic prediction of the binding recognition and can lead to a more accurate final docked complex. siriusstore.comoatext.com While specific IFD studies focusing solely on this compound are not detailed in the available literature, this methodology is standard for investigating similar peptide-protein systems to refine binding poses and understand the mutual conformational adjustments upon binding. oatext.com

Following docking, the strength of the interaction between the peptide and the enzyme can be quantified by estimating the binding free energy. oatext.com This is often accomplished using scoring functions based on molecular mechanics force fields, such as in the Glide software. siriusstore.com These calculations approximate the free energy of binding by considering terms for van der Waals interactions, electrostatic interactions, and solvation effects. nih.gov A lower, more negative calculated binding free energy generally indicates a more stable and higher-affinity complex. scirp.org This quantitative assessment is crucial for comparing the binding of different inhibitors or understanding the energetic contributions of specific interactions observed in the docked pose. oatext.comnih.gov

Application of Induced Fit Docking (IFD) for Flexible Systems

Molecular Dynamics (MD) Simulations of this compound Complexes

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the time-dependent behavior of the peptide-protein complex. oatext.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motions and conformational changes over time. scirp.orgoatext.com

MD simulations are frequently employed to assess the stability of a docked ligand-receptor complex. oatext.com By simulating the complex over a period, typically nanoseconds, researchers can monitor its structural integrity. oatext.comiisc.ac.in Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the protein and peptide backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is not undergoing major structural changes and remains in a stable equilibrium. oatext.com The persistence of critical hydrogen bonds, like those between Tyr48/Ser49 of the peptide and the active site residues of PLA2, is also monitored throughout the simulation to confirm the stability of the specific binding mode predicted by docking. oatext.com

MD simulations are also invaluable for characterizing the flexibility of different parts of the peptide and the protein. iisc.ac.in The Root Mean Square Fluctuation (RMSF) is calculated for each residue to identify regions with high mobility. oatext.com This analysis can reveal how the binding of the this compound peptide affects the flexibility of PLA2, for instance, by stabilizing flexible regions like the calcium-binding loop or the β-wing. researchgate.netoatext.com Conversely, it can show the conformational fluctuations of the peptide itself while it is bound in the active site, providing a more complete picture of the dynamic nature of the interaction. oatext.com

| MD Simulation Analysis | Metric | Purpose | Reference |

| Complex Stability | Root Mean Square Deviation (RMSD) | To assess the overall structural stability of the peptide-protein complex over time. | oatext.com |

| Binding Mode Stability | Hydrogen Bond Analysis | To monitor the persistence of key interactions between the peptide and the enzyme. | oatext.com |

| Conformational Fluctuations | Root Mean Square Fluctuation (RMSF) | To identify flexible and rigid regions in both the peptide and the protein. | oatext.com |

| Compactness | Radius of Gyration (Rg) | To analyze the overall compactness of the complex during the simulation. | oatext.com |

Examination of Water Molecules and Solvent Effects at the Binding Interface

Computational and crystallographic studies of the this compound peptide in complex with phospholipase A2 (PLA2) underscore the critical role of water molecules in mediating and stabilizing the binding interaction. researchgate.net These solvent molecules are not merely a passive medium but are active participants in the formation of the enzyme-inhibitor complex.

Crystallographic analysis of the complex between the peptide and PLA2 from Daboia russelli pulchella (Russell's viper) has shown that while direct hydrogen bonds and hydrophobic interactions are primary drivers of binding, several backbone atoms of the peptide also interact with the protein through bridging water molecules. researchgate.net This highlights that a complete model of the binding interface must include these mediating water molecules. In the crystal structure, which contains two PLA2 molecules in the asymmetric unit, the peptide was found bound to one molecule (A), while the corresponding binding site in the second molecule (B) was occupied by a few water molecules. researchgate.net This observation suggests that the displacement of these ordered water molecules is a key event in the binding process.

Molecular dynamics (MD) simulations provide further insight into the dynamic nature of these solvent effects. innovareacademics.innih.gov These simulations allow for the study of the stability of water-mediated hydrogen bond networks at the binding interface. The presence of water molecules can be versatile; they can bridge interactions between the ligand and protein where direct bonding is not geometrically favorable, or their displacement from a hydrophobic cavity upon ligand binding can result in a significant entropic gain, thereby increasing binding affinity. nih.govsoton.ac.uk The analysis of solvation and desolvation energies is therefore a critical component of computational studies, providing a more accurate prediction of binding free energies. uiuc.edu For the this compound peptide, water molecules are essential for satisfying the hydrogen-bonding potential of both the peptide backbone and polar residues on the enzyme surface that are not directly engaged with the inhibitor. researchgate.net

Comparative Computational Analysis with Other PLA2 Inhibitors

To understand the unique and shared features of this compound as a PLA2 inhibitor, it is essential to compare its binding mode with that of other natural and synthetic inhibitors. Docking and molecular dynamics studies have been instrumental in this comparative analysis, revealing common principles and distinctive characteristics. mdpi.comuoa.gr

Docking and MD Studies of Natural and Synthetic Inhibitors (e.g., Fatty Acids, Indole (B1671886) Derivatives, Alpha-Tocopherol)

Computational studies have explored a diverse range of molecules to identify and characterize PLA2 inhibitors. These analyses provide valuable data on binding affinities (docking scores) and the specific interactions that anchor these inhibitors to the enzyme's active site.

This compound (LAIYS): This designed peptide inhibitor binds with its hydrophobic residues (Leu, Ala, Ile) occupying the enzyme's hydrophobic channel. researchgate.net Crucially, the hydroxyl group of its Tyrosine residue forms hydrogen bonds with the catalytic dyad residues His48 and Asp49, while the serine residue's hydroxyl group interacts with Trp31. researchgate.net

Alpha-Tocopherol (B171835) (Vitamin E): As a natural inhibitor, α-tocopherol binds in a manner strikingly similar to the peptide. Its hydroxyl group also forms key hydrogen bonds with His48 and Asp49. nih.gov Its long hydrocarbon chain effectively fills the hydrophobic channel, mimicking the interactions of the peptide's hydrophobic residues. nih.gov

Indole Derivatives: This class of synthetic inhibitors is one of the most extensively studied. nih.govnih.gov Molecular modeling has been pivotal in their development. plos.org Docking studies show that indole-based compounds also occupy the hydrophobic channel and interact with the catalytically important calcium ion and His48 residue. plos.orgresearchgate.netresearchgate.netcscjournals.org The indole ring itself often engages in apolar and cation-π interactions with PLA2 residues. plos.org

Fatty Acids: Computational analyses of fatty acids like linoleic acid and erucic acid have also been performed to understand their inhibitory potential. researchgate.net These molecules primarily leverage hydrophobic and van der Waals interactions to bind within the enzyme's substrate channel.

The following table summarizes the key interactions and computational findings for these representative inhibitors.

| Inhibitor | Inhibitor Type | Key Interactions with PLA2 | Supporting Evidence |

|---|---|---|---|

| This compound | Designed Peptide | H-bonds from Tyr-OH to His48 & Asp49; H-bond from Ser-OH to Trp31; Hydrophobic interactions from Leu, Ala, Ile in the channel. | Crystallography researchgate.netresearchgate.net |

| Alpha-Tocopherol | Natural | H-bonds from hydroxyl group to His48 & Asp49; Hydrophobic chain occupies the active site channel. | Crystallography nih.gov |

| Indole Derivatives | Synthetic | Interaction with the Ca(II) ion; H-bonds with catalytic His48; Apolar and cation-π interactions from the indole ring. | Molecular Modeling & Docking nih.govplos.org |

| Fatty Acids | Natural | Primarily hydrophobic and van der Waals interactions within the substrate-binding channel. | Computational Analysis researchgate.net |

Structure-Based Design Principles for Enhanced Affinity and Specificity

The comparative computational analysis of how different scaffolds, including this compound, bind to PLA2 has led to the formulation of key structure-based design principles for creating inhibitors with improved affinity and selectivity.

Targeting the Catalytic Machinery: A primary principle is to design molecules that directly interact with the essential components of the catalytic site. This includes forming hydrogen bonds with the catalytic dyad residues, typically His48 and Asp49, and coordinating with the essential Ca²⁺ cofactor. researchgate.netnih.govmdpi.com The success of this compound, alpha-tocopherol, and various synthetic inhibitors relies on their ability to mimic the substrate's interaction with this catalytic core.

Maximizing Hydrophobic Interactions: The PLA2 active site features a deep, hydrophobic channel that accommodates the fatty acid chain of the phospholipid substrate. nih.gov A crucial design principle is to incorporate a complementary hydrophobic moiety into the inhibitor that can effectively occupy this channel. researchgate.netnih.gov The potency of inhibitors like the LAIYS peptide and alpha-tocopherol is significantly enhanced by the snug fit of their hydrophobic segments (Leu-Ala-Ile and the phytyl tail, respectively) into this channel. researchgate.netnih.gov

Achieving Selectivity through Isoform-Specific Features: While many PLA2 enzymes share a conserved active site, subtle variations in the amino acid residues lining the hydrophobic channel and the interfacial binding surface exist between different isoforms. nih.govlstmed.ac.uk Structure-based design can exploit these minor differences to develop inhibitors that are selective for a specific PLA2 group (e.g., GIIA vs. GIVA). For example, the development of highly selective indole derivatives was made possible by optimizing their structure to fit the unique topology of the target enzyme's active site. nih.gov

Strategic Management of Binding Site Water: Advanced design principles involve the explicit consideration of water molecules at the binding interface. soton.ac.uk Inhibitor affinity can be enhanced by designing ligands that displace energetically unfavorable (high-energy) water molecules from the active site, leading to a favorable entropic contribution to the binding energy. nih.gov Alternatively, an inhibitor can be designed to retain and utilize a "happy" water molecule to form a stable, water-mediated hydrogen bond bridge with the protein, which can improve both affinity and specificity.

By integrating these principles, computational chemists and pharmacologists can move beyond simple screening and rationally design novel PLA2 inhibitors with precisely tailored properties for potential therapeutic applications.

Advanced Analytical and Characterization Techniques Applied to Leu Ala Ile Tyr Ser Research

X-ray Crystallographic Data Processing and Refinement

X-ray crystallography has been pivotal in understanding how Leu-Ala-Ile-Tyr-Ser binds to its protein targets. The process involves crystallizing the peptide in complex with a protein, collecting diffraction data, and using this data to build a three-dimensional atomic model.

The quality of a crystal structure is fundamentally dependent on the quality of the X-ray diffraction data collected. Key metrics include the resolution, which indicates the level of detail discernible in the final model, and R-values, which measure the agreement between the experimental data and the refined model.

The peptide this compound (LAIYS) has been successfully co-crystallized with different phospholipase A2 enzymes, and high-resolution diffraction data have been collected. For instance, the complex of LAIYS with PLA2 from the venom of Daboia russelli pulchella (Russell's viper) was determined at a resolution of 2.0 Å. nih.goviucr.org Another structure, involving a group I PLA2 from Naja naja sagittifera (Indian cobra), was resolved to 2.6 Å. researchgate.netrcsb.org

These high-quality datasets are essential for accurately modeling the peptide and its interactions within the enzyme's active site. iucr.org The crystallographic statistics for these complexes are summarized below.

| PDB ID | Complex | Resolution (Å) | R-work | R-free | Space Group | Source Organism |

| 1JQ8 | Daboia russelli pulchella PLA2 + LAIYS | 2.00 | 0.187 | 0.198 | Not Specified | Daboia russelli pulchella |

| 1T37/1ZM6 | Naja sagittifera PLA2 + LAIYS | 2.60 | 0.183 | 0.232 | P43 | Naja sagittifera |

Data sourced from RCSB PDB entries 1JQ8 and 1ZM6. rcsb.org

Solving the phase problem is a critical step in determining a crystal structure from diffraction data. For the this compound-PLA2 complexes, the molecular replacement method was employed. researchgate.netmdpi.comnih.gov This technique uses the known structure of a related protein (a search model) to approximate the initial phases for the unknown structure. In the case of the PLA2-LAIYS complexes, previously determined coordinates of native PLA2 enzymes served as the search models. mdpi.comnih.gov

Once initial phases are obtained, they are improved through refinement processes. This involves iterative rounds of model building into the electron density map and computational refinement to enhance the agreement between the model and the experimental X-ray data. mdpi.com Techniques like density modification are used to improve the quality of the electron density map, making it more interpretable for model building.

Validation is a crucial final step to ensure the accuracy and reliability of the determined structure. For the this compound-PLA2 complexes, multiple validation methods were utilized.

Electron Density Maps: The presence and conformation of the bound this compound peptide were unequivocally confirmed by examining electron density maps. iucr.org Specifically, the difference map (Fo - Fc), which shows regions where the experimental data (Fo) is not fully accounted for by the model (Fc), revealed clear and unambiguous electron density for the peptide within the enzyme's hydrophobic channel. iucr.orgresearchgate.net This confirms that the peptide is present in the co-crystal and allows for its precise modeling. The final 2Fo - Fc map, which shows the density for the complete model, is typically continuous and well-defined for both the protein and the bound peptide. mdpi.com

Ramachandran Plots: The geometric quality of the protein model is assessed using tools like the Ramachandran plot. This plot evaluates the conformational feasibility of the polypeptide backbone torsion angles (phi and psi). For well-refined structures like the PLA2 complexes, the vast majority of amino acid residues are expected to fall within the most favored and additionally allowed regions of the plot, with very few outliers. mdpi.com For a similar PLA2-peptide complex, over 99% of residues were found in favorable or allowed regions, indicating a high-quality model. mdpi.com

Additional validation includes checking for correct bond lengths and angles, which should deviate only minimally from ideal values. mdpi.com

Molecular Replacement and Density Modification Techniques

Mass Spectrometry for Peptide and Complex Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed in peptide and protein research for determining molecular weights, verifying sequence integrity, and analyzing complex mixtures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing biomolecules like peptides and proteins. In the research involving the this compound peptide, MALDI-TOF MS was used as a standard quality control step. mdpi.comresearchgate.net

Before attempting to form a complex, the purity and molecular weight of the protein component, phospholipase A2, were verified using MALDI-TOF. mdpi.com For example, the PLA2 enzyme purified from Naja naja sagittifera was analyzed and showed a molecular weight of approximately 13.4 kDa, consistent with its known sequence. mdpi.com This step is crucial to ensure that the protein is intact and pure before its use in crystallization and binding assays. While direct MALDI-TOF analysis of the this compound peptide itself is not detailed in these specific structural studies, it is a standard method for characterizing synthetic peptides.

While mass spectrometry is essential for characterizing the components before an experiment, the definitive confirmation of the ligand's presence within the final co-crystal comes from the X-ray crystallographic data itself. iucr.org The appearance of clear, interpretable electron density in the (Fo - Fc) difference map at the expected binding site is considered the primary evidence for the successful formation of the protein-ligand complex in the crystalline state. iucr.orgresearchgate.net In the structure of the complex between Daboia russelli pulchella PLA2 and this compound, the electron density for the peptide was unambiguous, clearly showing its interactions with key residues like His48, Asp49, and Trp31 in the enzyme's active site. iucr.org

MALDI-TOF Analysis of this compound and its Complexes

Spectroscopic Methods for Conformational and Interaction Studies (General Considerations)

Spectroscopic methods are indispensable for studying the structure of peptides in solution, where they often exist in a dynamic equilibrium of multiple conformations. nih.gov Unlike crystallographic techniques that provide a static picture of a molecule in a solid state, solution-state spectroscopy offers a view of the peptide's structure and flexibility in a more biologically relevant environment.

UV Resonance Raman (UVRR) spectroscopy is a powerful technique for examining the secondary structure and conformational dynamics of peptides and proteins in solution. science.gov By tuning the excitation wavelength of the laser to coincide with the electronic transitions of the peptide backbone or specific amino acid side chains, a significant enhancement of the Raman signal for certain vibrational modes is achieved. science.gov This selectivity allows for the detailed study of molecular structure and dynamics. science.gov

For a peptide like this compound, UVRR can provide specific information on the conformation of the peptide backbone and the environment of the tyrosine residue. Key vibrational bands that are analyzed include:

Amide Bands: The amide I, II, and III bands are particularly sensitive to the peptide backbone conformation. For instance, the frequency of the Amide III band shows a sinusoidal dependence on the Ramachandran Ψ angle, which is a key dihedral angle determining the peptide's secondary structure. science.gov This allows for the differentiation between conformations such as α-helices, β-sheets, and random coils.

Tyrosine Side-Chain Bands: With an excitation wavelength around 229 nm, the Raman bands of the tyrosine residue are selectively enhanced. science.gov The frequencies and intensities of these bands are sensitive to the local environment of the tyrosine, including hydrogen bonding interactions and its solvent exposure. This would be particularly relevant in studying the interaction of this compound with its target enzyme, PLA2, where the tyrosine residue is known to form crucial hydrogen bonds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and dynamics of peptides and small proteins in solution. uzh.ch It provides atomic-resolution information by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

The process of determining a peptide's solution structure by NMR involves several steps:

Resonance Assignment: The first step is to assign all the specific proton, carbon, and nitrogen signals in the NMR spectrum to their respective atoms in the amino acid sequence of the peptide. This is typically achieved using a combination of two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch

Structural Restraint Generation: The key experiment for structure determination is NOESY, which identifies protons that are close to each other in space (typically within 5 Å), regardless of their position in the primary sequence. uzh.ch The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing a set of distance restraints. Additional restraints on dihedral angles can be obtained from coupling constants measured in COSY-type experiments.

Structure Calculation and Refinement: The collected distance and dihedral angle restraints are then used as input for computational algorithms that calculate a family of structures consistent with the experimental data. The resulting ensemble of structures represents the dynamic nature of the peptide in solution.

For the this compound peptide, a full NMR analysis would yield a detailed picture of its solution conformation. Although a complete experimental NMR dataset for the unbound peptide is not available in the literature, a table of expected ¹H chemical shifts for the amino acids in a random coil state can be compiled from statistical data from the Biological Magnetic Resonance Bank (BMRB). bmrb.io These values serve as a baseline; significant deviations from these shifts in an experimental spectrum would indicate the presence of a stable secondary structure.

Table 1: Expected ¹H Chemical Shift Ranges (ppm) for this compound in a Random Coil Conformation

| Amino Acid | Atom | Expected Chemical Shift (ppm) |

| Leucine (Leu) | Hα | 4.29 ± 0.45 |

| Hβ | 1.80 ± 0.26 | |

| Hγ | 1.56 ± 0.28 | |

| Hδ | 0.85 ± 0.07 | |

| Alanine (B10760859) (Ala) | Hα | 4.24 ± 0.43 |

| Hβ | 1.36 ± 0.24 | |

| Isoleucine (Ile) | Hα | 4.19 ± 0.44 |

| Hβ | 1.84 ± 0.29 | |

| Hγ1 | 1.40 ± 0.25 | |

| Hγ2 | 1.15 ± 0.22 | |

| Hδ1 | 0.84 ± 0.07 | |

| Tyrosine (Tyr) | Hα | 4.49 ± 0.46 |

| Hβ | 3.03 ± 0.28 | |

| Hδ (ring) | 7.08 ± 0.40 | |

| Hε (ring) | 6.78 ± 0.38 | |

| Serine (Ser) | Hα | 4.40 ± 0.43 |

| Hβ | 3.80 ± 0.25 | |

| Data is presented as average ± standard deviation based on values from the Biological Magnetic Resonance Bank (BMRB) for amino acids in a random coil state. Actual experimental values may vary. |

Furthermore, NMR can be used to study the dynamics of the peptide by measuring relaxation parameters such as T1, T2, and the heteronuclear NOE. nih.gov These measurements provide information about the mobility of different parts of the peptide on various timescales, from picoseconds to seconds. This would be instrumental in understanding the conformational flexibility of this compound, which is likely a key aspect of its ability to bind to its target enzyme. nih.gov

Functional Implications and Future Research Directions of Leu Ala Ile Tyr Ser

Leu-Ala-Ile-Tyr-Ser as a Biochemical Probe for PLA2 Structure-Function Studies

The synthetic peptide this compound (also referred to as LAIYS) was specifically designed and synthesized to act as an inhibitor of phospholipase A2. google.comresearchgate.netresearchgate.netmdpi.comresearchgate.net Its utility as a biochemical probe is rooted in its ability to selectively bind to PLA2, allowing researchers to elucidate the molecular details of enzyme-ligand interactions. The binding of PLA2 to membrane surfaces and the subsequent hydrolysis of phospholipids (B1166683) are understood to involve the formation of a hydrophobic channel into which a substrate molecule enters before it is cleaved. researchgate.netmdpi.comscience.govnih.gov The design of this compound was predicated on the strategy of blocking this crucial hydrophobic channel, thereby inhibiting the enzyme's function. google.comresearchgate.netmdpi.com

Crystallographic studies of this compound in complex with different PLA2 isoforms have been instrumental in visualizing the precise interactions at the atomic level. For instance, the co-crystallization of the peptide with PLA2 from the venom of Daboia russelli pulchella (a group II PLA2) and Naja naja sagittifera (a group I PLA2) has revealed the structural basis for its inhibitory activity and its selectivity. google.comresearchgate.netmdpi.com These studies have shown that the peptide situates itself within the substrate-binding site of the enzyme. google.comresearchgate.net

The detailed interactions observed in these crystal structures are a testament to the peptide's effectiveness as a probe. In the complex with group II PLA2, the hydroxyl group of the Tyrosine (Tyr) residue of the peptide forms hydrogen bonds with the Nδ1 atom of Histidine-48 and the Oδ1 atom of Aspartate-49 of the enzyme. google.comresearchgate.netnih.gov Concurrently, the γ-hydroxyl group of the Serine (Ser) residue is involved in a hydrogen bond with Tryptophan-31 of the enzyme. google.comresearchgate.netnih.gov The remaining residues of the peptide, Leucine (Leu), Alanine (B10760859) (Ala), and Isoleucine (Ile), engage in strong hydrophobic interactions with the residues lining the enzyme's hydrophobic channel. google.comresearchgate.netnih.gov This comprehensive network of interactions effectively occludes the active site, preventing substrate binding and subsequent catalysis.

Rational Design of Potent and Selective PLA2 Inhibitors Based on this compound Scaffold

The knowledge gleaned from studying this compound has provided a solid foundation for the rational design of more potent and selective PLA2 inhibitors. By understanding the key interactions that govern its binding, researchers can systematically modify the peptide's structure to enhance its therapeutic potential.

Structure-Activity Relationship (SAR) Derivation from Mutational and Analog Studies

Structure-activity relationship (SAR) studies are crucial for optimizing a lead compound like this compound. These studies involve systematically altering the chemical structure of the peptide and assessing how these changes affect its inhibitory activity. The crystal structure of the this compound-PLA2 complex provides a roadmap for such modifications.

The differential binding of this compound to group I and group II PLA2s offers initial SAR insights. For example, in the complex with group II PLA2, the Leu-Ala-Ile segment is responsible for the majority of the hydrophobic interactions, while in the group I PLA2 complex, Tyrosine is the primary contributor to these forces. mdpi.com This suggests that modifications to the N-terminal hydrophobic residues could modulate selectivity between these two groups. Furthermore, the interaction of the Serine and Tyrosine residues with the catalytic site residues (His-48 and Asp-49) highlights their importance. The design of the peptide intentionally included two consecutive residues with hydroxyl groups (Tyr and Ser) to ensure an available -OH group for these critical interactions. acs.org

While extensive mutational data specifically for this compound is not widely published, the principles of SAR are well-established in the field of peptide-based PLA2 inhibitors. For instance, studies on other inhibitory peptides, such as FLSYK, have shown that substitutions of amino acids and cyclization can dramatically improve potency. google.com The replacement of aromatic amino acids like Phenylalanine and Tyrosine with 2-naphthylylalanine has been shown to be a successful strategy. researchgate.net

The following table summarizes the inhibitory activities of various peptide-based PLA2 inhibitors, illustrating the impact of sequence and structural modifications on potency.

| Inhibitor | Target PLA2 | Inhibitory Activity | Reference |

|---|---|---|---|

| This compound | Group II PLA2 | Kd = 8.8 x 10-9 M | researchgate.net |

| This compound | Group I PLA2 | Kd = 4.5 x 10-5 M | researchgate.net |

| PIP-18 (linear peptide) | Human Synovial sPLA2 | IC50 = 1.19 µM | |

| P-NT.II (peptide) | Snake Venom sPLA2 (crotoxin subunit B) | IC50 = 0.8 µM | google.com |

Strategies for Improving Potency and Selectivity for Specific PLA2 Isoforms

Building on the this compound scaffold and related peptide inhibitors, several strategies can be employed to enhance potency and selectivity for specific PLA2 isoforms. One of the most effective strategies has been peptide cyclization. By linking the N- and C-termini of a peptide, its conformational flexibility is reduced, which can lead to a more favorable binding entropy and improved potency. google.com For example, cyclic analogs of the FLSYK peptide demonstrated a 5- to 50-fold increase in inhibitory potency compared to their linear counterparts. google.com

Another key strategy is the substitution of natural amino acids with non-natural or modified amino acids. As mentioned, replacing Phenylalanine and Tyrosine with the bulkier aromatic residue 2-naphthylylalanine in a cyclic peptide resulted in a potent inhibitor. researchgate.net Such modifications can enhance hydrophobic interactions within the active site channel.

The significant difference in binding affinity of this compound for group II (nanomolar range) versus group I (micromolar range) PLA2s underscores its inherent selectivity. researchgate.net This selectivity is primarily due to the poor fit of the peptide in the binding site of the group I enzyme. researchgate.net Specifically, the location of Tryptophan-19 in group I PLA2 is not favorable for the binding of this compound. mdpi.com This structural difference can be exploited to design inhibitors with even greater selectivity. By creating focused libraries of peptide analogs with variations in the residues that interact differently with the two isoforms, it is possible to fine-tune selectivity.

Role of this compound Research in Understanding Inflammatory Pathways

Phospholipase A2 enzymes are central to the inflammatory cascade because they catalyze the release of arachidonic acid from membrane phospholipids. google.comresearchgate.netresearchgate.netmdpi.com Arachidonic acid is the precursor for the biosynthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes. google.comresearchgate.netmdpi.com Therefore, inhibiting PLA2 is a key therapeutic strategy for controlling inflammation.

Research on this compound and other peptide-based PLA2 inhibitors has been pivotal in dissecting the role of specific PLA2 isoforms in inflammatory diseases. By using selective inhibitors, scientists can probe the contribution of individual enzymes in cellular and animal models of inflammation. For example, potent and selective inhibitors have been used to block the amplification of cytokine-induced prostaglandin (B15479496) synthesis in human rheumatoid synoviocytes, demonstrating the critical role of secreted PLA2-IIA in this process. google.com The ability to inhibit PLA2 activity with molecules like this compound provides a powerful tool to study the downstream consequences of blocking this initial step in the inflammatory pathway.

Broader Scientific Impact and Potential for Inhibitor Development

The study of this compound extends beyond the immediate goal of developing anti-inflammatory drugs. It has had a broader impact on the fields of protein chemistry and drug discovery.

Contribution to the Understanding of Protein-Peptide Interactions

The detailed structural and functional characterization of the this compound-PLA2 complex serves as a model system for understanding the principles of protein-peptide recognition. The interplay of hydrogen bonds, hydrophobic interactions, and electrostatic forces that mediate the binding of this peptide provides a clear example of how a small peptide can achieve high affinity and selectivity for a protein target. google.comresearchgate.netmdpi.comnih.gov

This research enriches our understanding of how to design peptides that can effectively modulate protein function. The insights gained from the this compound system are generalizable and can be applied to the development of peptide-based inhibitors for other enzymes and protein targets. The study of such interactions is fundamental to the growing field of peptide-based therapeutics, which seeks to leverage the high specificity and potency of peptides while overcoming their traditional limitations, such as poor stability and bioavailability.

Methodological Advancements in Peptide Design and Structural Biology

The pentapeptide this compound (LAIYS) stands as a notable example of rational peptide design, specifically engineered as an inhibitor for Group II Phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. researchgate.netresearchgate.net The future exploration of LAIYS and its derivatives is intrinsically linked to the rapid evolution of methodologies in peptide design and structural biology. These advancements promise to refine its therapeutic potential by improving potency, specificity, and stability.

Modern peptide design has moved beyond simple substitution analysis and relies heavily on a synergistic relationship between computational modeling and empirical structural data. researchgate.netiscientific.org For a peptide like LAIYS, which was designed to block the hydrophobic channel of PLA2, these advanced techniques offer pathways to create next-generation inhibitors with enhanced pharmacological properties. researchgate.netresearchgate.net

Rational Design and Computational Modeling

The initial design of LAIYS was a triumph of understanding the target's structure—the hydrophobic channel of PLA2. researchgate.net Future iterations will leverage more sophisticated computational tools. Structure-activity relationship (SAR) studies, which were foundational in early peptide drug development, are now augmented by powerful molecular modeling and simulation techniques. researchgate.netresearchgate.net These methods allow for the in silico prediction of binding affinities and orientations of novel LAIYS analogs, significantly reducing the time and cost of laboratory synthesis and testing. iscientific.org

Interactive Data Table: Key Interactions of this compound with Phospholipase A2 This table details the specific molecular interactions observed in the crystal structure of the LAIYS-PLA2 complex, which form the basis for rational drug design.

| Peptide Residue | Interacting PLA2 Residue | Type of Interaction | Reference |

| Tyrosine (Tyr) | His48, Asp49 | Hydrogen Bonds | researchgate.netrcsb.org |

| Serine (Ser) | Trp31 | Hydrogen Bond | researchgate.netrcsb.org |

| Leucine (Leu) | Hydrophobic Channel Residues | Hydrophobic Interactions | researchgate.netrcsb.org |

| Alanine (Ala) | Hydrophobic Channel Residues | Hydrophobic Interactions | researchgate.netrcsb.org |

| Isoleucine (Ile) | Hydrophobic Channel Residues | Hydrophobic Interactions | researchgate.netrcsb.org |

| Peptide Backbone | Protein Atoms | Water-mediated Interactions | rcsb.org |

Advancements in Structural Biology

The precise understanding of how LAIYS binds to PLA2 was made possible by X-ray crystallography, which resolved the complex's structure to 2.0 Å. rcsb.org This detailed structural information is the bedrock upon which all rational design is built. benthamdirect.com Future research will continue to rely on high-resolution structural determination methods to validate computational designs and explore the subtle conformational changes that dictate binding and inhibition.

Experimental methods such as Nuclear Magnetic Resonance (NMR), X-ray crystallography, and cryo-electron microscopy (cryo-EM) remain the gold standard for characterizing peptide-protein interactions at an atomic level. researchgate.netbenthamdirect.com These techniques can be used to:

Determine the structure of LAIYS analogs in complex with different PLA2 isoforms to understand the basis of selectivity.

Analyze the conformational dynamics of the peptide and the enzyme upon binding.

Guide the design of peptidomimetics—non-peptide molecules that mimic the structure and function of LAIYS but with improved stability and bioavailability. nih.gov

Interactive Data Table: Modern Methodologies in Peptide Research This table summarizes advanced techniques and their potential application in the future study and modification of this compound.

| Methodology | Description | Application to this compound | Reference |

| AI/Machine Learning | Utilizes algorithms to predict peptide activity, design novel sequences, and optimize properties. oup.com | Design of new LAIYS analogs with higher potency and specificity for PLA2. nih.govmdpi.com | nih.govoup.commdpi.com |

| Molecular Docking & Dynamics | Computational simulation of peptide-protein binding to predict affinity and interaction modes. iscientific.org | In silico screening of virtual LAIYS derivatives to prioritize candidates for synthesis. bohrium.com | iscientific.orgbohrium.com |

| High-Throughput Screening | Rapidly testing large libraries of peptides for biological activity. iscientific.org | Screening combinatorial libraries based on the LAIYS scaffold to identify improved PLA2 inhibitors. | iscientific.org |

| X-Ray Crystallography | Determines the precise three-dimensional atomic structure of molecules and their complexes. benthamdirect.com | Solving the crystal structure of new LAIYS analogs bound to PLA2 to validate design and reveal binding mechanisms. rcsb.org | rcsb.orgbenthamdirect.com |

| Cryo-Electron Microscopy (Cryo-EM) | Determines the structure of large molecular complexes in a near-native state. researchgate.net | Analyzing the structure of PLA2 in a membrane-bound state with the LAIYS inhibitor. | researchgate.net |

| Solid-Phase Peptide Synthesis (SPPS) | An efficient and scalable method for chemically synthesizing peptides. researchgate.net | Synthesis of designed LAIYS analogs, including those with unnatural amino acids for enhanced stability. researchgate.net | researchgate.netresearchgate.net |

| Peptidomimetics | Designing non-peptide molecules that mimic the biological activity of a peptide. nih.gov | Development of small-molecule drugs based on the LAIYS structure with improved oral bioavailability and half-life. | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers determine the structure-function relationship of LAIYS in phospholipase A2 (PLA2) inhibition?

- Methodological Answer : Utilize X-ray crystallography to resolve the 3D structure of LAIYS-PLA2 complexes (e.g., at 1.8 Å resolution as demonstrated by Chandra et al. ). Complement this with molecular dynamics (MD) simulations to study conformational stability and mutagenesis studies to identify critical residues (e.g., alanine scanning). Validate findings using competitive inhibition assays and fluorescence-based PLA2 activity measurements .

Q. What experimental assays are standard for evaluating LAIYS-mediated PLA2 inhibition?

- Methodological Answer : Employ fluorescence-based enzymatic assays using substrates like 1-palmitoyl-2-(pyren-1-yl)decanoyl-sn-glycero-3-phosphocholine to monitor PLA2 activity in real time. Quantify inhibitory potency via IC50 values and validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity .

Q. How can researchers validate the binding specificity of LAIYS to PLA2 isoforms?

- Methodological Answer : Use competitive inhibition assays with synthetic peptide analogs and orthogonal techniques like SPR or ITC to compare binding kinetics across isoforms. Cross-validate with in silico docking studies (e.g., AutoDock Vina) to predict binding pockets and mutagenesis to confirm critical interaction sites .

Advanced Research Questions

Q. How should experimental designs address contradictory data on LAIYS inhibition efficacy across PLA2 isoforms?

- Methodological Answer : Implement systematic controls, such as:

- Standardizing enzyme purity (SDS-PAGE validation).

- Using orthogonal assays (e.g., ITC vs. fluorescence-based activity assays).

- Applying statistical frameworks (ANOVA with post-hoc tests) to assess inter-isoform variability.

Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What strategies optimize LAIYS bioactivity through structural modifications?

- Methodological Answer : Conduct alanine scanning mutagenesis to identify residue-specific contributions. Use MD simulations to predict stabilizing substitutions (e.g., Tyr → Phe for hydrophobic packing). Synthesize analogs via solid-phase peptide synthesis (SPPS) and test using fluorescence assays and ITC. Prioritize modifications that enhance thermodynamic stability (ΔG < -10 kcal/mol) .

Q. How can multi-omics data integration elucidate LAIYS's anti-inflammatory mechanisms beyond PLA2 inhibition?

- Methodological Answer : Combine transcriptomics (RNA-seq of treated cells) with proteomics (LC-MS/MS) to map downstream pathways. Validate using in vitro cytokine release assays (ELISA) and in silico pathway analysis tools (e.g., STRING, KEGG). Cross-reference with structural data to identify allosteric effects .

Q. What methodological safeguards ensure reproducibility in LAIYS structural studies?

- Methodological Answer : Follow protocols from Chandra et al. , including:

- Crystallization condition replication (e.g., 20% PEG 3350, 0.2 M ammonium sulfate).

- Rigorous refinement statistics (R-factor < 0.2, Ramachandran outliers < 1%).

- Depositing structures in the Protein Data Bank (PDB) for peer validation.

Q. How should researchers analyze thermodynamic parameters of LAIYS-PLA2 binding?

- Methodological Answer : Use ITC to measure enthalpy (ΔH) and entropy (ΔS) changes. Calculate Gibbs free energy (ΔG) and validate via van’t Hoff analysis. Compare with computational predictions (e.g., MM-PBSA) to resolve discrepancies between experimental and in silico data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.